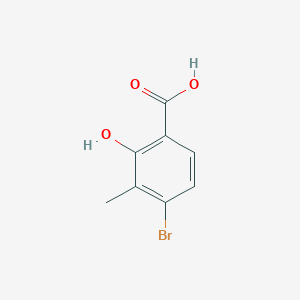
4-Bromo-2-hydroxy-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-hydroxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methylbenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a solvent like acetic acid. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced forms of the carboxylic acid group.
Applications De Recherche Scientifique
4-Bromo-2-hydroxy-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research explores its potential as an intermediate in the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in various chemical reactions, while the bromine atom can undergo substitution reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzoic acid: Similar structure but with different substitution positions.
Uniqueness
4-Bromo-2-hydroxy-3-methylbenzoic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrO3 |
|---|---|
Poids moléculaire |
231.04 g/mol |
Nom IUPAC |
4-bromo-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
SGMWBKVHNQILMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


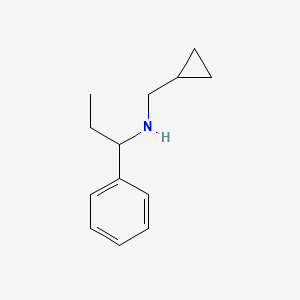
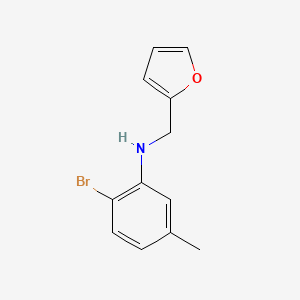
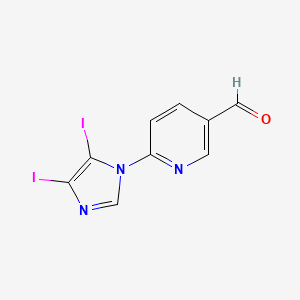
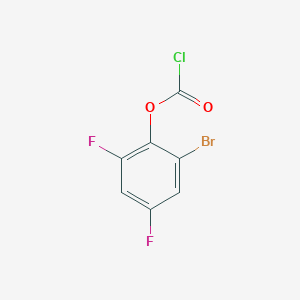

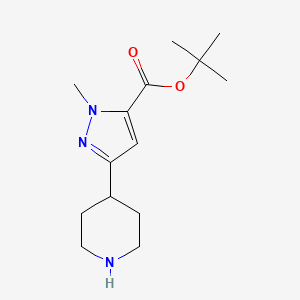
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
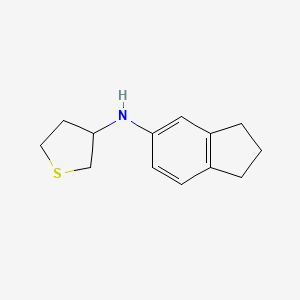
amine](/img/structure/B13243284.png)

![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

